(-)-Dipivaloyl-L-tartaric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

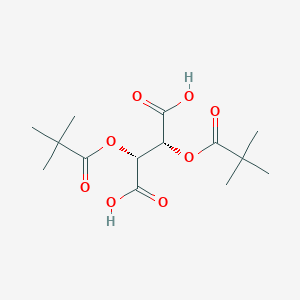

(-)-Dipivaloyl-L-tartaric Acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of pivaloyloxy groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dipivaloyl-L-tartaric Acid typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent any side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Dipivaloyl-L-tartaric Acid undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The pivaloyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Hydrolysis: (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: Oxo derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₂O₈

- Molecular Weight : 318.32 g/mol

- CAS Number : 65259-81-6

- Melting Point : 150 °C

Synthesis and Use as a Chiral Building Block

DPTA serves as a chiral building block in asymmetric synthesis. Its unique structure allows it to facilitate the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Key Applications:

-

Chiral Protonating Agent :

DPTA acts as a chiral protonating agent in various reactions, enhancing enantioselectivity in synthetic pathways. For instance, it has been used effectively in iridium-catalyzed C-H bond functionalization reactions, demonstrating significant improvements in selectivity and yield . -

Nanotechnology :

DPTA is utilized in synthesizing helical π-conjugated cyclic nanocoils. These nanocoils have applications in nanoelectronics, serving as components like nano springs and pressure sensors . -

Catalysis :

The compound is also employed as an additive in iridium-catalyzed C-H amidation reactions of arylphosphoryl compounds. This application highlights its role in facilitating complex organic transformations while maintaining high selectivity .

Case Study 1: Asymmetric Synthesis

In a study focusing on asymmetric synthesis, DPTA was used to achieve high enantiomeric excess in the synthesis of specific pharmaceutical intermediates. The results indicated that the use of DPTA significantly improved the yield of the desired enantiomer compared to traditional methods that did not utilize chiral auxiliaries .

Case Study 2: Nanocoil Formation

Research involving the formation of helical π-conjugated cyclic nanocoils demonstrated that DPTA could be integrated into the polymer backbone, resulting in materials with enhanced electrical properties. These materials were tested for use in flexible electronics, showcasing their potential for future applications in wearable technology .

Data Table: Comparative Analysis of DPTA Applications

Mécanisme D'action

The mechanism of action of (-)-Dipivaloyl-L-tartaric Acid involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In drug delivery systems, its stability and reactivity allow for controlled release of active pharmaceutical ingredients.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic acid: The parent compound, which lacks the pivaloyloxy groups.

(2R,3R)-2,3-Dimethoxybutanedioic acid: A similar compound with methoxy groups instead of pivaloyloxy groups.

(2R,3R)-2,3-Dibenzoyloxybutanedioic acid: Another ester derivative with benzoyloxy groups.

Uniqueness

The presence of pivaloyloxy groups in (-)-Dipivaloyl-L-tartaric Acid imparts unique properties such as enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive intermediates.

Activité Biologique

(-)-Dipivaloyl-L-tartaric acid (DPTA) is a derivative of tartaric acid, recognized for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its chiral characteristics and its role as a precursor in the synthesis of bioactive molecules.

- Molecular Formula : C14H22O8

- Molecular Weight : 318.32 g/mol

- CAS Number : 65259-81-6

- Appearance : White to light yellow crystalline powder

Antidiabetic Potential

L-tartaric acid has been shown to possess antihyperglycemic and antidyslipidemic effects. In vivo studies indicated that it could improve glucose metabolism and lipid profiles in diabetic models . This raises the possibility that DPTA may share these beneficial metabolic effects, warranting further investigation.

Synthesis of Bioactive Molecules

DPTA serves as a chiral building block in the synthesis of various bioactive compounds. Its application in asymmetric synthesis has been explored, particularly in creating complex molecules with pharmaceutical relevance . The ability to manipulate its stereochemistry allows for the production of compounds with specific biological activities.

Case Study 1: Antihypertensive Activity

In a controlled study, L-tartaric acid was administered to hypertensive rats at doses of 80 mg/kg and 240 mg/kg. Results showed a dose-dependent decrease in systolic and diastolic blood pressure, alongside enhanced vasorelaxation in isolated thoracic aorta segments . While this study focused on L-tartaric acid, it provides insights into the potential pharmacological profile of DPTA.

Case Study 2: Synthesis Applications

DPTA has been utilized as a chiral template in synthesizing helical π-conjugated cyclic nanocoils, which have applications in nanoelectronics and materials science . The compound's ability to act as a chiral auxiliary underscores its versatility in synthetic chemistry.

Research Findings

Propriétés

IUPAC Name |

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.